5-Allyloxyquinoline

Description

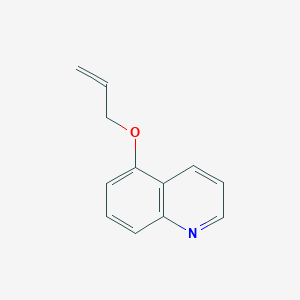

5-Allyloxyquinoline is a quinoline derivative synthesized via the allylation of 5-hydroxyquinoline. The reaction involves treating 5-hydroxyquinoline with allyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature. This method achieves a high yield of 92% . The compound serves as a key intermediate in synthesizing more complex molecules, such as APQ (a modulator of SETDB1 activity), through subsequent chlorination and nucleophilic aromatic substitution (SNAr) reactions . Its structure features a quinoline core with an allyloxy substituent at the 5-position, which influences its electronic properties and reactivity.

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

5-prop-2-enoxyquinoline |

InChI |

InChI=1S/C12H11NO/c1-2-9-14-12-7-3-6-11-10(12)5-4-8-13-11/h2-8H,1,9H2 |

InChI Key |

IHIYCHHEHMVXGD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=CC=CC2=C1C=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following quinoline derivatives are structurally or functionally analogous to 5-Allyloxyquinoline. Key differences in synthesis, properties, and applications are highlighted:

Key Research Findings

- Reactivity: The allyloxy group in this compound facilitates electrophilic substitution reactions, making it a versatile intermediate. In contrast, 5-Bromoisoquinoline undergoes metalation to introduce amino groups, a reaction less feasible with chloro or amino derivatives . 5-Aminoisoquinoline exhibits nucleophilic behavior due to its amino group, enabling coupling reactions for drug candidates .

- Biological Activity: this compound-derived APQ modulates heterochromatin condensation by targeting SETDB1, a histone methyltransferase . 5-Aminoisoquinoline derivatives are explored for antitumor and antimicrobial properties, leveraging the amino group’s hydrogen-bonding capacity .

- Physical Properties: 5-Aminoisoquinoline has a melting point of 125–128°C, higher than this compound (liquid at room temperature), reflecting differences in intermolecular forces . The dioxolane ring in 5-(1,3-Dioxolan-2-yl)isoquinoline enhances solubility in polar solvents compared to halogenated analogs .

Challenges in Analysis and Characterization

Chemical analysis of these compounds, particularly in complex matrices, faces challenges such as incomplete extraction and ambiguous spectral data . For example, distinguishing this compound from its bromo or chloro analogs requires high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) due to similar molecular weights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.